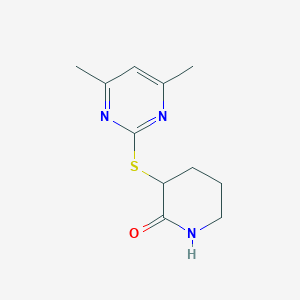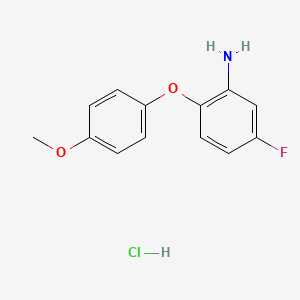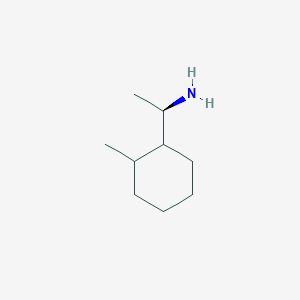
1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to have various biological activities and are part of many important synthetic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol . The condensation of the resulting amine compound with phenylisothiocyanate in the presence of pyridine produced a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data, including FTIR spectroscopy, 1HNMR, and CHNS elemental analysis . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the molecular formula.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic substitution reactions and condensation reactions . The exact reactions for this specific compound would depend on the starting materials and reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, one compound was reported to have a melting point of 196–198 °C . The exact properties of this compound would depend on its precise molecular structure.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis Methods
The study of molecular structures, such as the N—O bond as an element of chirality, highlights the complexity and potential of these compounds in scientific research. For example, the synthesis and structural analysis of N-alkoxy-substituted 4-(p-chlorophenyl)thiazole-2(3H)-thione demonstrate the intricate configurations these molecules can exhibit (Hartung et al., 2003).
Antimicrobial and Antifungal Activities
Compounds related to the specified chemical have shown significant in vitro antimicrobial and antifungal activities. A series of azole-containing piperazine derivatives were designed, synthesized, and found to exhibit moderate to significant antibacterial and antifungal activities (Gan, Fang, & Zhou, 2010).
Cytotoxic and Anticancer Activities
The investigation into the cytotoxic and anticancer activities of similar compounds has revealed promising results against breast cancer cells. Specific 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed promising antiproliferative agents compared to cisplatin, an effective anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antiviral Activities
Research on the antiviral activities of these compounds has also been conducted. One study synthesized heterocyclic compounds with potential cytotoxicity, anti-HSV1, and anti-HAV-MBB activity evaluations, highlighting the diverse applications of these molecules in combating viral infections (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Zukünftige Richtungen
Thiazole derivatives, including this compound, have potential for further exploration in drug discovery due to their diverse biological activities . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the compound’s efficacy against various diseases in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
1-[4-[4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15(28)16-5-7-19(8-6-16)26-9-11-27(12-10-26)21(29)20-14-30-22(25-20)24-18-4-2-3-17(23)13-18/h2-8,13-14H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJWYVHJNJWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)

![4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone](/img/structure/B2664287.png)
![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2664289.png)
![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)


![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)
![ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2664300.png)
![3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride](/img/structure/B2664301.png)
